
2-Hydroxy-1-octadecanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-octadecanesulfonic acid is an organic compound with the molecular formula C18H38O4S. It is a sulfonic acid derivative of octadecanol, featuring a hydroxyl group at the second carbon and a sulfonic acid group at the first carbon. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-octadecanesulfonic acid typically involves the sulfonation of 2-hydroxy-1-octadecanol. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of 2-hydroxy-1-octadecanol and the sulfonating agent into the reactor, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1-octadecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like halides or amines are used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Products include 2-keto-1-octadecanesulfonic acid or 2-carboxy-1-octadecanesulfonic acid.
Reduction: Products include 2-hydroxy-1-octadecanesulfonate or 2-hydroxy-1-octadecanesulfinate.
Substitution: Products vary depending on the nucleophile used, such as 2-chloro-1-octadecanesulfonic acid or 2-amino-1-octadecanesulfonic acid.
Scientific Research Applications
2-Hydroxy-1-octadecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-octadecanesulfonic acid involves its interaction with lipid bilayers and proteins. The hydroxyl and sulfonic acid groups facilitate hydrogen bonding and ionic interactions, respectively. These interactions can alter membrane fluidity and permeability, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
- 1-Hydroxy-1-octadecanesulfonic acid, sodium salt
- 1-Decanesulfonic acid, 2-hydroxy-, sodium salt
Comparison: 2-Hydroxy-1-octadecanesulfonic acid is unique due to its specific positioning of the hydroxyl and sulfonic acid groups, which confer distinct surfactant properties. Compared to its sodium salt derivatives, it has different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
61103-31-9 |
|---|---|
Molecular Formula |
C18H38O4S |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-hydroxyoctadecane-1-sulfonic acid |
InChI |
InChI=1S/C18H38O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-23(20,21)22/h18-19H,2-17H2,1H3,(H,20,21,22) |
InChI Key |
JGBQXHDZRBVCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol](/img/structure/B14745804.png)
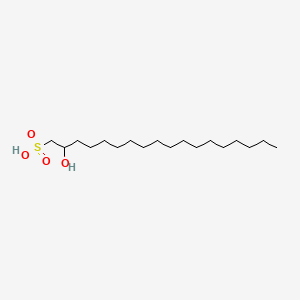
![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)
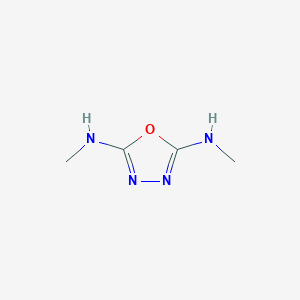
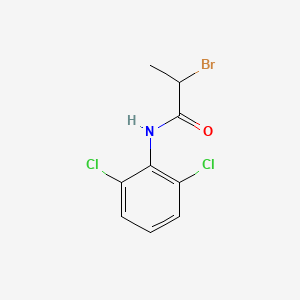
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
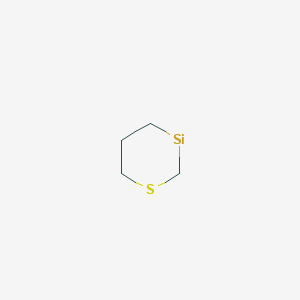
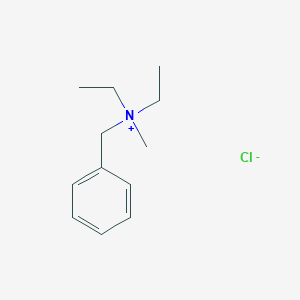
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
